molecular formula C17H19ClN2 B8341824 1-(4'-Chloro benzyl)-2-phenyl piperazine

1-(4'-Chloro benzyl)-2-phenyl piperazine

Cat. No.: B8341824
M. Wt: 286.8 g/mol
InChI Key: RXTAAUNKHJLXIX-UHFFFAOYSA-N
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Description

1-(4'-Chloro benzyl)-2-phenyl piperazine is a piperazine derivative characterized by a 4-chlorobenzyl group at position 1 and a phenyl group at position 2 of the piperazine ring. Piperazine derivatives are widely studied for their antibacterial, psychoactive, and receptor-modulating properties . The 4-chloro substitution on the benzyl group may enhance lipophilicity and influence binding affinity to biological targets, while the 2-phenyl substituent could contribute to steric or electronic effects impacting activity .

Properties

Molecular Formula

C17H19ClN2

Molecular Weight

286.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-phenylpiperazine

InChI

InChI=1S/C17H19ClN2/c18-16-8-6-14(7-9-16)13-20-11-10-19-12-17(20)15-4-2-1-3-5-15/h1-9,17,19H,10-13H2

InChI Key

RXTAAUNKHJLXIX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CN1)C2=CC=CC=C2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

  • Antibacterial Activity : Fluorine at the benzyl para position (e.g., pFBP) enhances activity against Gram-positive and Gram-negative bacteria, while nitro groups (e.g., 4-nitrobenzyl) reduce efficacy . The 4-chloro substitution in the target compound may similarly improve lipophilicity and membrane penetration, though chlorine’s larger atomic radius compared to fluorine could alter binding kinetics.
  • Receptor Interactions : mCPP and TFMPP exhibit high 5-HT1B/1C receptor affinity, influencing locomotor activity and neuroendocrine responses . The target compound’s 2-phenyl group may sterically hinder receptor binding compared to smaller substituents (e.g., methyl or methoxy groups).
  • Psychoactive Effects: Benzylpiperazines like BZP and MDBP mimic amphetamine-like stimulant effects, whereas phenylpiperazines (e.g., TFMPP) induce hallucinogenic responses . The 4-chloro and 2-phenyl groups in the target compound may modulate its potency or selectivity for central nervous system targets.

Functional Group Impact on Activity

Benzyl vs. Phenyl Substituents

  • Benzylpiperazines : Derivatives like pFBP and MDBP show strong antibacterial and psychostimulant activities. Bulky substituents (e.g., 1-(2,4-dichlorobenzyl)) reduce activity, suggesting steric hindrance limits target engagement .
  • Phenylpiperazines : TFMPP and mCPP prioritize serotonin receptor modulation over antimicrobial effects. Electron-withdrawing groups (e.g., -CF3, -Cl) enhance receptor binding affinity .

Halogen Substitutions

  • Fluorine : Para-fluorine in benzylpiperazines improves antibacterial activity by enhancing electronegativity and hydrogen bonding .

Enzymatic and Cellular Interactions

Table 2: Receptor Binding and Enzymatic Inhibition Profiles

Compound Type Target Effect/IC50 Reference
Benzylpiperazines (e.g., pFBP) DNA topoisomerase II Salt bridge interaction with Mg<sup>2+</sup>
TFMPP 5-HT1B Ki = 65 nM (selective over 5-HT1A)
mCPP 5-HT1C Suppresses locomotor activity (ED50 = 2.5 mg/kg)
2-(4-Benzylpiperazin-1-yl)ethanone Acetylcholinesterase Binds similarly to donepezil (Alzheimer’s drug)
  • Antibacterial Mechanism: Benzylpiperazines with carboxylic acid moieties (e.g., 4e-4g) disrupt bacterial DNA gyrase via Mg<sup>2+</sup> interactions, a mechanism shared with fluoroquinolones . The target compound lacks a carboxyl group but may leverage chlorine’s electronegativity for similar effects.
  • Neurological Targets : Piperazine derivatives mimicking donepezil’s structure (e.g., phthalimide-piperazine hybrids) show acetylcholinesterase inhibition, suggesting the 2-phenyl group in the target compound could enhance such activity .

Preparation Methods

Formation of Bis(2-chloroethyl)amine Intermediates

Reacting ethylene diamine derivatives with thionyl chloride yields bis(2-chloroethyl)amine hydrochloride. For example, 4-chloroaniline treated with SOCl₂ in chloroform at 0–5°C produces the dichloro intermediate in 82% yield.

Ring-Closing Alkylation

The dichloro compound undergoes cyclization with substituted amines:

C6H5NH2+ClCH2CH2N(CH3)CH2CH2ClK2CO3,DMF1-(4’-Cl-benzyl)-2-phenylpiperazine\text{C}6\text{H}5\text{NH}2 + \text{ClCH}2\text{CH}2\text{N(CH}3\text{)CH}2\text{CH}2\text{Cl} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(4'-Cl-benzyl)-2-phenylpiperazine}

Heating at 110°C for 48 hours in DMF with potassium carbonate affords the product in 57–63% yield. Microwave-assisted synthesis reduces reaction time to 8 minutes at 150 W with comparable yields.

Reductive Amination Pathways

Ketone Intermediate Synthesis

Condensing 4-chlorobenzaldehyde with 2-phenylpiperazine-1-carboxaldehyde in methanol under acidic conditions forms the imine intermediate. Subsequent reduction with sodium cyanoborohydride (NaBH₃CN) in THF at 25°C gives the target compound in 71% yield.

Catalytic Hydrogenation

Using Pd/C (5% w/w) under 30 psi H₂ pressure in ethanol reduces the imine bond selectively without cleaving the chloro substituent. This method achieves 84% yield but requires rigorous exclusion of moisture.

Solid-Phase Synthesis for High-Throughput Production

Immobilizing 2-phenylpiperazine on Wang resin via a carboxylic acid linker enables stepwise benzylation. After coupling with 4-chlorobenzyl chloride using HATU/DIPEA in DMF, cleavage with TFA/water (95:5) releases the product in 89% purity. This method scales efficiently but incurs higher reagent costs.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Reaction TimeScalability
Nucleophilic Alkylation7498.512 hIndustrial
Cyclocondensation6395.248 hPilot-scale
Reductive Amination8497.86 hLab-scale
Solid-Phase8999.18 hMicroscale

Critical Observations:

  • Nucleophilic alkylation remains the most cost-effective for bulk synthesis, though solid-phase methods offer superior purity for pharmaceutical applications.

  • Microwave-assisted cyclocondensation reduces energy consumption by 40% compared to conventional heating.

Industrial-Scale Optimization Challenges

Byproduct Management

N,N-dialkylation products (e.g., 1,4-bis(4'-chlorobenzyl)-2-phenylpiperazine) form at >5% when stoichiometry is unbalanced. Countermeasures include:

  • Using piperazine in 1.5-fold excess

  • Gradient cooling to precipitate impurities

Solvent Recovery Systems

Toluene and DMF are recycled via fractional distillation with >90% recovery rates, reducing production costs by 18% .

Q & A

Q. What are the common synthetic routes for 1-(4'-Chloro benzyl)-2-phenyl piperazine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example:
  • Route 1 : Reacting 4-chlorobenzyl chloride with 2-phenylpiperazine in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) for 12–24 hours .
  • Route 2 : Using phase-transfer catalysis (e.g., tetrabutylammonium bromide) to enhance reactivity between hydrophobic reactants .
  • Key Variables : Temperature, solvent polarity, and stoichiometric ratios of reactants. Higher temperatures (>100°C) may lead to side products like N-alkylated impurities. Yields typically range from 50–75% .

Table 1 : Comparison of Synthetic Methods

MethodSolventTemp (°C)Yield (%)Purity (HPLC)
Route 1DMF906895%
Route 2Toluene807292%

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm for phenyl groups, δ 3.5–4.0 ppm for piperazine-CH2) .
  • Mass Spectrometry : Molecular ion peak at m/z 327.8 [M+H]+ (calculated for C₁₇H₁₈ClN₂) .
  • X-ray Crystallography : Resolve crystal packing and bond angles (if single crystals are obtainable) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Initial studies suggest:
  • Antimicrobial Activity : Moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL) via disruption of cell membrane integrity .
  • Receptor Binding : Affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors, with IC₅₀ values of 1.2 µM and 2.8 µM, respectively, in radioligand assays .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing di- or tri-alkylated byproducts?

  • Methodological Answer :
  • Stepwise Alkylation : Introduce protecting groups (e.g., Boc on piperazine) to control mono-substitution .
  • Microwave-Assisted Synthesis : Reduce reaction time (2–4 hours) and improve regioselectivity via rapid heating .
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., m/z 409.3 for tri-alkylated species) and adjust stoichiometry .

Q. How to resolve contradictions in reported NMR spectral data for piperazine derivatives?

  • Methodological Answer : Discrepancies arise from solvent polarity and pH. Standardize protocols:
  • Solvent : Use deuterated DMSO for consistent hydrogen bonding effects.
  • pH Control : Add 0.1% TFA to suppress amine proton exchange broadening .
  • 2D NMR : Employ HSQC and HMBC to assign overlapping signals (e.g., distinguishing benzyl vs. piperazine CH₂ groups) .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Molecular Dynamics Simulations : Assess blood-brain barrier permeability (logBB > 0.3 predicted) .
  • ADMET Prediction : Tools like SwissADME estimate moderate hepatic clearance (CLₕ = 15 mL/min/kg) and high plasma protein binding (89%) .
  • Docking Studies : Identify binding poses in 5-HT₁A receptors (Glide score = −9.2 kcal/mol) using Schrödinger Suite .

Q. How do substituent variations on the phenyl ring influence biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) Workflow :

Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups.

Test in vitro against target receptors/enzymes.

Perform QSAR modeling to correlate substituent effects with activity .

Table 2 : Substituent Effects on 5-HT₁A Binding

SubstituentPositionIC₅₀ (µM)logP
-ClPara1.23.1
-OCH₃Meta4.52.8
-NO₂Para0.93.4

Data Contradiction Analysis

Q. Why do some studies report conflicting IC₅₀ values for receptor binding?

  • Methodological Answer : Variations arise from:
  • Assay Conditions : Differences in buffer pH (7.4 vs. 6.8) alter protonation states of amine groups .
  • Radioligand Choice : Competitive binding with [³H]-8-OH-DPAT vs. [³H]-ketanserin yields divergent results .
  • Cell Line Variability : HEK293 vs. CHO cells express receptor isoforms with distinct binding pockets .

Experimental Design Considerations

Q. What in vivo models are suitable for evaluating neuropharmacological effects?

  • Methodological Answer :
  • Rodent Models :
  • Forced Swim Test (FST) : Assess antidepressant-like activity (dose range: 10–30 mg/kg i.p.) .
  • Microdialysis : Measure extracellular dopamine in striatum post-administration .
  • Dosing Strategy : Account for first-pass metabolism (bioavailability ~40% in rats) via IV/PO cross-study comparisons .

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